Enantiomer-Dependent KDM5A Inhibition Potency
The racemic compound serves as a versatile precursor, but its ultimate utility is defined by the potent and stereospecific activity of its resolved enantiomers. Direct comparison of the (R)- and (S)-enantiomers of the core scaffold in a KDM5A inhibitor context (compounds N54 and N55) demonstrates a clear, quantifiable advantage for the (R)-isomer [1].
| Evidence Dimension | KDM5A Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 45 nM (for KDM5A-IN-1, an analog containing the (R)-pyrrolidine core) |
| Comparator Or Baseline | Approximately 4-5 fold less potent for the corresponding (S)-enantiomer (Compound N55) compared to the (R)-enantiomer (Compound N54) [1] |
| Quantified Difference | 4- to 5-fold difference in binding affinity between enantiomers |
| Conditions | In vitro enzyme inhibition assay against recombinant KDM5A catalytic domain [1] |
Why This Matters
This enantioselective potency difference dictates the necessity for procuring stereochemically pure or resolved material to achieve the desired biological outcome, directly influencing hit-to-lead progression and SAR study design.
- [1] Horton, J. R., Liu, X., Gale, M., Wu, L., Shanks, J. R., Zhang, X., ... & Cheng, X. (2018). Insights into the Action of Inhibitor Enantiomers against Histone Lysine Demethylase 5A. Journal of Medicinal Chemistry, 61(7), 3193-3208. View Source
